Dinonyl azelate
CAS No.: 18803-78-6
Cat. No.: VC21040085
Molecular Formula: C27H52O4
Molecular Weight: 440.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18803-78-6 |
|---|---|
| Molecular Formula | C27H52O4 |
| Molecular Weight | 440.7 g/mol |
| IUPAC Name | dinonyl nonanedioate |
| Standard InChI | InChI=1S/C27H52O4/c1-3-5-7-9-11-16-20-24-30-26(28)22-18-14-13-15-19-23-27(29)31-25-21-17-12-10-8-6-4-2/h3-25H2,1-2H3 |
| Standard InChI Key | KAKCWCBEABKVPK-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCC |
Introduction
Chemical Identity and Structure
Dinonyl azelate, also known as nonanedioic acid dinonyl ester or 1,9-dinonyl nonanedioate, is an organic compound with the CAS Registry Number 18803-78-6 . It belongs to the chemical class of diesters formed by the esterification of azelaic acid (nonanedioic acid) with nonyl alcohol.
Molecular Characteristics
The compound has the following fundamental properties:
| Property | Value |
|---|---|
| Molecular Formula | C27H52O4 |
| Molecular Weight | 440.7 g/mol |
| SMILES Notation | CCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCC |
| InChI Key | KAKCWCBEABKVPK-UHFFFAOYSA-N |
Table 1: Basic molecular characteristics of dinonyl azelate
The molecular structure consists of a nine-carbon chain (derived from azelaic acid) with carboxyl groups at each end, both of which are esterified with nonyl (nine-carbon) alcohol chains. This creates a symmetrical molecule with two long hydrocarbon chains extending from a central core.
Physical Properties
Dinonyl azelate possesses physical properties that are characteristic of long-chain diesters:
General Physical Characteristics
The compound exhibits several notable physical properties that influence its industrial applications:
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Low volatility due to its high molecular weight
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Hydrophobic nature (insoluble in water)
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Relatively high boiling point compared to shorter-chain esters
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Moderate to high viscosity at room temperature
These properties contribute to its functionality in various industrial applications, particularly as a plasticizer and in insulation materials.
Synthesis Methods
While the search results don't provide explicit synthesis methods specifically for dinonyl azelate, the compound is typically synthesized through esterification reactions similar to other dialkyl azelates.
General Esterification Process
The general synthesis approach for azelate diesters involves the reaction between azelaic acid and the corresponding alcohol (in this case nonyl alcohol) under acidic conditions:
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Azelaic acid is combined with nonyl alcohol in the presence of an acid catalyst
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The reaction is typically carried out under heating conditions
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Water is removed from the reaction mixture to drive the equilibrium toward ester formation
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The final product is purified through appropriate separation techniques
In industrial settings, this esterification process is typically optimized for high yield and purity, with considerations for efficiency and cost-effectiveness.
Industrial Applications
Dinonyl azelate finds applications across several industrial sectors due to its particular chemical and physical properties.
Plasticizer Applications
One of the primary applications of dinonyl azelate is as a plasticizer in polymer formulations:
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Improves flexibility and durability of polymers
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Enhances processing characteristics of plastic materials
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Contributes to the mechanical properties of finished products
The long hydrocarbon chains of dinonyl azelate make it compatible with various polymer systems, allowing for effective plasticization without significant migration or extraction issues.
Insulation Materials
Dinonyl azelate is utilized in insulation materials, where it contributes to:
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Enhanced volume resistivity
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Balanced mechanical strength
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Improved heat resistance
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Oil resistance
Comparative Studies
Comparative studies with other azelate esters provide insights into the structure-property relationships of these compounds.
Comparison with Other Dialkyl Azelates
Dinonyl azelate belongs to a family of dialkyl azelates that includes compounds with varying alkyl chain lengths:
| Compound | CAS Number | Molecular Weight | Key Characteristics |
|---|---|---|---|
| Diethyl azelate | 624-17-9 | 244.33 g/mol | Lower viscosity, higher volatility |
| Dihexyl azelate | 109-31-9 | Not specified | Intermediate properties |
| Dinonyl azelate | 18803-78-6 | 440.7 g/mol | Lower volatility, higher viscosity |
Table 2: Comparison of different dialkyl azelate compounds
The length of the alkyl chain significantly affects properties such as viscosity, volatility, and compatibility with different polymer systems. Longer chains, as in dinonyl azelate, typically result in lower volatility and migration rates, which can be advantageous in applications requiring long-term stability.
Thermal Properties
Studies on dialkyl azelates, including dinonyl azelate, have examined their thermal properties:
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Spontaneous ignition temperatures vary based on the structure of the alcohol moiety
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The structure of the alkyl group significantly influences resistance to oxidative attack
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Addition of methylene groups to the alkyl chain affects the compound's resistance to ignition
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Compounds with secondary or tertiary carbon structures tend to have lower spontaneous ignition temperatures
This information is particularly relevant for applications where thermal stability and fire safety are important considerations.
Research Findings in Specialized Applications
Research has identified several specialized applications and properties of dinonyl azelate and related compounds.
Performance in Insulation Materials
In a comparative study of insulation materials, compositions containing azelate esters were evaluated for various properties:
| Property | Performance |
|---|---|
| Volume resistivity | Excellent (>130 × 10¹³ Ω·cm) |
| Tensile strength retention after heating | >93% |
| Elongation retention after heating | >99% |
| Oil resistance | Good (>90% tensile strength retention) |
| Bleed-out resistance | Excellent (slight discoloration only) |
| Migration resistance | Excellent (no significant change) |
Table 3: Performance characteristics of azelate-containing insulation materials
These findings suggest that dinonyl azelate and similar compounds contribute to exceptional electrical and mechanical stability in insulation applications.
Structure-Function Relationships
The research on dialkyl azelates reveals important structure-function relationships:
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The percentage of primary, secondary, and tertiary hydrogen atoms in the alkyl portion influences oxidative stability
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Compounds with predominantly primary hydrogens (such as in methyl groups) show higher resistance to oxidative attack
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The nonyl groups in dinonyl azelate contain a significant proportion of secondary hydrogens, affecting its oxidative properties
Understanding these relationships is crucial for designing optimal formulations for specific applications.
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